molecular formula C21H20ClN5O2S B2479667 N-(3-chloro-4-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide CAS No. 1358742-27-4

N-(3-chloro-4-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

Cat. No. B2479667
CAS RN: 1358742-27-4
M. Wt: 441.93
InChI Key: MZEITXSQJSXUJO-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole nucleus, which is a five-membered aromatic azole chain containing three nitrogen and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve aromatic nucleophilic substitution .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Triazoloquinoxaline Derivatives : The synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs involves the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with various amino acid esters. This method produces compounds with potential applications in medicinal chemistry due to their structural uniqueness and versatility (Fathalla, 2015).

Anticancer Activity of Triazoloquinoxaline Ureas : A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized, aiming to meet structural requirements essential for anticancer activity. These derivatives exhibit significant to moderate cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (B. N. Reddy et al., 2015).

Positive Inotropic Agents : The synthesis of 2‐(4‐(4‐substituted benzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides has shown favorable positive inotropic activities, indicating their potential as heart failure treatments (Jing-Yuan Li et al., 2008).

Antimicrobial Agents : The synthesis of certain substituted quinoxalines as antimicrobial agents demonstrates that triazoloquinoxaline derivatives possess potent antibacterial activity, offering a promising avenue for developing new antibiotics (Badran, Abouzid, & Hussein, 2003).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is known that many triazoloquinoxaline derivatives have been correlated with A2B receptor antagonism, which has been linked with anticancer activity .

Future Directions

The future directions for this compound could involve further exploration of its potential as an A2B receptor antagonist, given the recent correlation of A2B receptor antagonism with anticancer activity . Further studies could also explore its potential antimicrobial properties .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-12(2)19-25-26-20-21(24-15-6-4-5-7-16(15)27(19)20)30-11-18(28)23-13-8-9-17(29-3)14(22)10-13/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEITXSQJSXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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